molecular formula C8H10ClNS B13115222 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13115222
M. Wt: 187.69 g/mol
InChI Key: QIQMBSRCCCQQDD-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both a thieno and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . This method ensures the formation of the desired thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in its role as an intermediate in the synthesis of clopidogrel, it contributes to the inhibition of platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups can enhance its potential as an intermediate in pharmaceutical synthesis and its overall stability.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C8H10ClNS/c1-5-2-7-6(4-10-5)3-8(9)11-7/h3,5,10H,2,4H2,1H3

InChI Key

QIQMBSRCCCQQDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=C(S2)Cl

Origin of Product

United States

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